2-Methylfluorene
Overview
Description
Synthesis Analysis
The synthesis of 2-Methylfluorene derivatives involves various chemical pathways. For instance, a novel polyfluorene derivative was synthesized and its optical properties studied, showcasing the versatility of fluorene derivatives in materials science (Vijila et al., 2003). Similarly, synthesis pathways involving fluorene and its derivatives highlight the adaptability of these compounds in creating materials with specific desired properties.
Molecular Structure Analysis
The molecular structure of 2-Methylfluorene and its derivatives plays a crucial role in determining their chemical behavior and applications. Spectral analysis, vibrational assignments, NBO analysis, NMR, and UV-Vis studies provide deep insights into the molecular structure and electronic properties of these compounds (Pradeepa & Sundaraganesan, 2014).
Chemical Reactions and Properties
2-Methylfluorene and its derivatives participate in a variety of chemical reactions, contributing to their versatile applications. For instance, the gem-difluorination of methylenecyclopropanes (MCPs) showcases the potential for synthesizing gem-difluorocyclobutanes, a valuable structural element in medicinal chemistry (Lin et al., 2021).
Physical Properties Analysis
The physical properties of 2-Methylfluorene derivatives, such as their optical properties, are significant for their applications in materials science. The synthesis and optical properties of a novel polyfluorene derivative provide insights into the potential use of these compounds in optoelectronic devices (Vijila et al., 2003).
Chemical Properties Analysis
Understanding the chemical properties of 2-Methylfluorene and its derivatives is crucial for their application in various fields. Studies on the reactivity and interactions of these compounds contribute to the development of new materials with tailored properties. For instance, the spectral analysis and vibrational assignments of 2-aminofluorene reveal detailed information on its chemical behavior and potential applications (Pradeepa & Sundaraganesan, 2014).
Scientific Research Applications
Chemical Synthesis : Chardonnens and Noël (1973) described the formylation of 2-methylfluorene, which can be converted into known compounds like 2,7-dimethyl-fluorene (Chardonnens & Noël, 1973).
Mutagenic Activity and Cancer Research : LaVoie et al. (1985) found that methylated fluorenes, including 2-methylfluorene, show mutagenic activity and can inactivate tumor initiators in mouse skin (LaVoie et al., 1985).
Photoredox Catalysis : Yu, Xu, and Qing (2016) discussed the use of methyl fluorosulfonyldifluoroacetate in photoredox catalysis, providing various carbomethoxydifluoromethylated products, which is relevant to the broader family of fluorenes (Yu, Xu, & Qing, 2016).
Liquid Scintillation Properties : Barnett et al. (1959) reported that 2-aryl- and 2,7-diarylfluorenes, which include derivatives of 2-methylfluorene, exhibit excellent liquid scintillation properties (Barnett et al., 1959).
Genotoxicity and Carcinogenicity : Heflich and Neft (1994) explored the genotoxicity and carcinogenicity of compounds like 2-acetylaminofluorene and 2-aminofluorene, which are structurally related to 2-methylfluorene (Heflich & Neft, 1994).
Carcinogenic Activity Studies : Miller et al. (1961) studied N-hydroxy-2-acetylaminofluorene, a major metabolite of 2-acetylaminofluorene, which is closely related to 2-methylfluorene, in the context of increased carcinogenic activity in rats (Miller, Miller, & Hartmann, 1961).
properties
IUPAC Name |
2-methyl-9H-fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-10-6-7-14-12(8-10)9-11-4-2-3-5-13(11)14/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJHJMAZNPASHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073943 | |
Record name | 2-Methylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylfluorene | |
CAS RN |
1430-97-3, 26914-17-0 | |
Record name | 2-Methyl-9H-fluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1430-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylfluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001430973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl-9H-fluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Fluorene, 2-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90365 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Methylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl-9H-fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-methylfluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLFLUORENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DUC7EB9MC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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